Glycitein 7-O--glucoside
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Overview
Description
It is a glycosyloxyisoflavone, characterized by a methoxy group at position 6, a hydroxy group at position 4’, and a β-D-glucopyranosyloxy group at position 7 . Glycitin is known for its health-associated properties and can be transformed into glycitein by human intestinal flora through the action of beta-glucosidases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycitin can be synthesized through various methods, including high-performance liquid chromatography (HPLC) and UV spectrophotometric analysis. These methods allow for the quantitative determination of isoflavones in soy products . The chromatographic separation is typically achieved using a gradient of water and acetonitrile, both containing 0.1% formic acid .
Industrial Production Methods: In industrial settings, glycitin is extracted from soybeans during the processing of soy products. The extraction process involves the use of solvents and chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions: Glycitin undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of glycitin by beta-glucosidases results in the formation of glycitein .
Common Reagents and Conditions:
Hydrolysis: Beta-glucosidases are commonly used to hydrolyze glycitin into glycitein.
Oxidation and Reduction:
Major Products Formed: The primary product formed from the hydrolysis of glycitin is glycitein .
Scientific Research Applications
Glycitin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Glycitin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammatory processes . Glycitin also promotes the proliferation and migration of human dermal fibroblast cells via TGF-β signaling, contributing to its anti-photoaging effects .
Comparison with Similar Compounds
Glycitin is part of a group of isoflavones that includes genistein, daidzein, and glycitein . These compounds share similar structures and biological activities but differ in their specific functional groups and glycosylation patterns:
Genistein: Known for its anti-cancer and antioxidant properties.
Daidzein: Exhibits anti-inflammatory and estrogenic activities.
Glycitein: Similar to glycitin, it has antioxidant and anti-inflammatory properties.
Glycitin’s uniqueness lies in its specific glycosylation pattern and its ability to be transformed into glycitein by intestinal microflora .
Properties
Molecular Formula |
C22H28O10 |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C22H28O10/c1-29-15-6-12-14(30-9-13(18(12)25)10-2-4-11(24)5-3-10)7-16(15)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-5,9,12,14-17,19-24,26-28H,6-8H2,1H3/t12?,14?,15?,16?,17-,19-,20+,21-,22-/m1/s1 |
InChI Key |
BCUPCPIPOQJOFJ-VZWUZWFQSA-N |
Isomeric SMILES |
COC1CC2C(CC1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Canonical SMILES |
COC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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